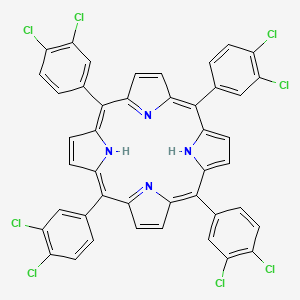
meso-Tetra (2,6-dichlorophenyl) porphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
meso-Tetra (2,6-dichlorophenyl) porphine: is a synthetic porphyrin compound with the molecular formula C44H22Cl8N4 and a molecular weight of 890.32 g/mol . This compound is known for its unique structure, which includes four 2,6-dichlorophenyl groups attached to the meso positions of the porphine ring. Porphyrins, including this compound, are macrocyclic compounds that play crucial roles in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra (2,6-dichlorophenyl) porphine typically involves the condensation of pyrrole with 2,6-dichlorobenzaldehyde under acidic conditions. The reaction is carried out in the presence of a catalyst, such as trifluoroacetic acid, and the product is purified through chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions: meso-Tetra (2,6-dichlorophenyl) porphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoporphyrins.
Reduction: Reduction reactions can convert the porphine to its reduced forms.
Substitution: Halogen atoms in the 2,6-dichlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and Grignard reagents facilitate substitution reactions.
Major Products:
Oxidation: Oxoporphyrins and other oxidized derivatives.
Reduction: Reduced porphine derivatives.
Substitution: Substituted porphyrins with various functional groups.
科学研究应用
meso-Tetra (2,6-dichlorophenyl) porphine has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and epoxidation.
Biology: Studied for its potential in photodynamic therapy due to its ability to generate singlet oxygen.
Medicine: Investigated for its role in drug delivery systems and as a photosensitizer in cancer treatment.
Industry: Utilized in the development of sensors and imaging agents for detecting oxygen and other analytes.
作用机制
The mechanism of action of meso-Tetra (2,6-dichlorophenyl) porphine involves its ability to generate reactive oxygen species (ROS) upon exposure to light. This property makes it an effective photosensitizer in photodynamic therapy. The compound interacts with molecular oxygen to produce singlet oxygen, which can induce cell death in targeted tissues. The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids, leading to oxidative damage and apoptosis .
相似化合物的比较
meso-Tetraphenylporphyrin (TPP): Lacks the chlorine substituents, making it less reactive in certain applications.
meso-Tetrakis(pentafluorophenyl)porphyrin (TFPP): Contains fluorine atoms, which enhance its electron-withdrawing properties.
meso-Tetra(2,4,6-trimethylphenyl)porphine: Features methyl groups, affecting its steric and electronic properties.
Uniqueness: meso-Tetra (2,6-dichlorophenyl) porphine is unique due to the presence of chlorine atoms, which influence its reactivity and stability. The dichlorophenyl groups enhance its ability to participate in various chemical reactions and improve its efficacy as a photosensitizer .
属性
CAS 编号 |
32350-86-0 |
|---|---|
分子式 |
C44H22Cl8N4 |
分子量 |
890.3 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(3,4-dichlorophenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H22Cl8N4/c45-25-5-1-21(17-29(25)49)41-33-9-11-35(53-33)42(22-2-6-26(46)30(50)18-22)37-13-15-39(55-37)44(24-4-8-28(48)32(52)20-24)40-16-14-38(56-40)43(36-12-10-34(41)54-36)23-3-7-27(47)31(51)19-23/h1-20,53,56H |
InChI 键 |
GEGKKLOCNBPZOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=C(C=C7)Cl)Cl)C8=CC(=C(C=C8)Cl)Cl)C=C4)C9=CC(=C(C=C9)Cl)Cl)N3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



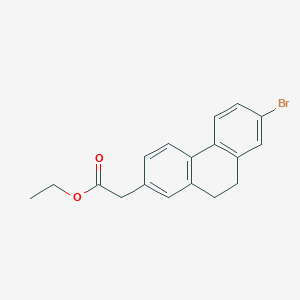
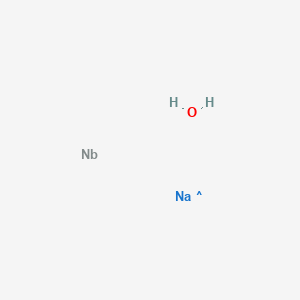
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone dihydrochloride](/img/structure/B12336673.png)

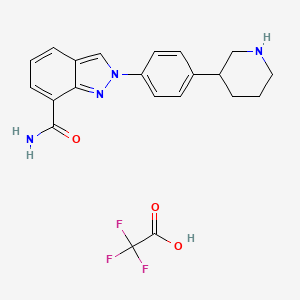
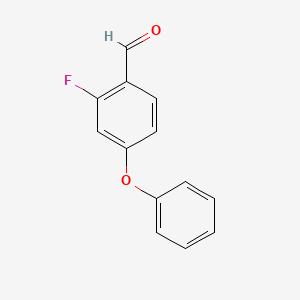
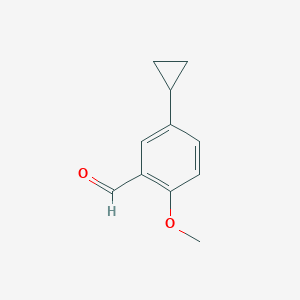
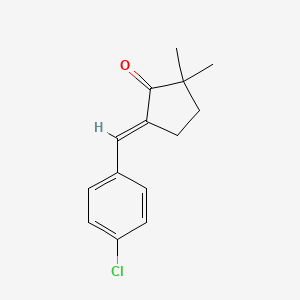
![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)
![(2Z)-2-[(E)-3-(2-tert-butyl-7-diethylazaniumylidenechromen-4-yl)prop-2-enylidene]-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethylindole-5-sulfonate](/img/structure/B12336716.png)
![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)

![dioxo-bis[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)but-1-enoxy]molybdenum](/img/structure/B12336723.png)
